
2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
Vue d'ensemble
Description
2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is structurally related to tryptophan, an essential amino acid, and shares some of its biological properties.
Mécanisme D'action
Target of Action
2-Hydroxytryptophan is a derivative of the essential amino acid tryptophan . Its primary target is the enzyme Quinohemoprotein ethanol dehydrogenase type-1 in the organism Comamonas testosteroni . This enzyme plays a crucial role in the metabolism of various compounds.
Mode of Action
It is known to interact with its target enzyme, potentially influencing its activity and thus affecting the metabolic processes within the organism .
Biochemical Pathways
2-Hydroxytryptophan is involved in the metabolism of tryptophan, which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Result of Action
The molecular and cellular effects of 2-Hydroxytryptophan’s action are largely dependent on its role in tryptophan metabolism. By influencing this metabolic pathway, 2-Hydroxytryptophan can affect the production of various bioactive compounds, potentially impacting physiological functions such as inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action, efficacy, and stability of 2-Hydroxytryptophan can be influenced by various environmental factors. For instance, acute stress may result in an increase in brain tryptophan availability, potentially influencing the action of 2-Hydroxytryptophan . Dietary factors, such as fatty acids affecting pro-inflammatory cytokines, have also been suggested to affect the metabolic fate of tryptophan .
Analyse Biochimique
Biochemical Properties
2-Hydroxytryptophan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The 5-HT metabolic pathway is initiated by tryptophan being hydroxylated to the intermediate 5-hydroxytryptophan (5-HTP), which is subsequently decarboxylated to become 5-HT . The rate of 5-HT biosynthesis is limited by tryptophan availability .
Cellular Effects
Elevated dietary tryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates . These effects are believed to be mediated by the brain serotonergic system . Tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Molecular Mechanism
The molecular mechanism of 2-Hydroxytryptophan involves its interactions with biomolecules and changes in gene expression. The kynurenine pathway is initiated by either of the two heme-containing oxidoreductases, indoleamine 2,3-dioxygenase (IDO) or the highly related tryptophan 2,3-dioxygenase (TDO). These two first steps are also the slowest—and hence rate-limiting—steps of the respective pathways, acting as gateways of tryptophan recruitment .
Temporal Effects in Laboratory Settings
The effects of 2-Hydroxytryptophan change over time in laboratory settings. The main effects of this substance seem to be dose-dependent, with the onset of expected effects around 15 minutes after being taken orally and duration of action between 2 and 4 hours .
Metabolic Pathways
2-Hydroxytryptophan is involved in several metabolic pathways. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions .
Méthodes De Préparation
One common synthetic route involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring . . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid can be compared with other similar compounds, such as:
5-hydroxytryptophan: This compound is a hydroxylated derivative of tryptophan and serves as a precursor to serotonin, a neurotransmitter.
Indole-3-acetic acid: A plant hormone involved in growth and development, it shares the indole structure but has different biological roles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYGGXCASQWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3321081.png)
![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzonitrile](/img/structure/B3321089.png)
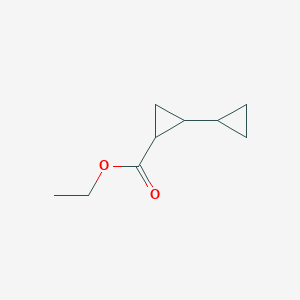


![6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3321120.png)
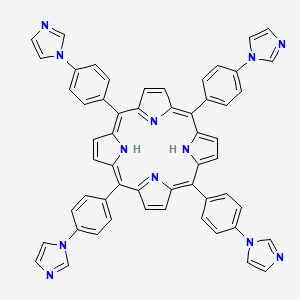
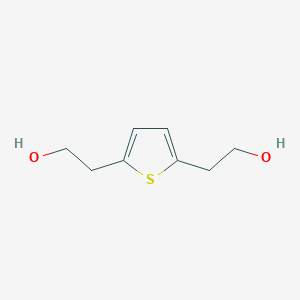
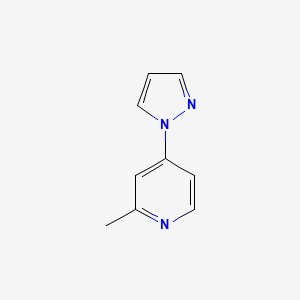
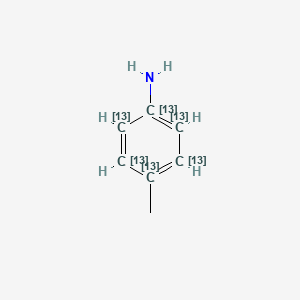
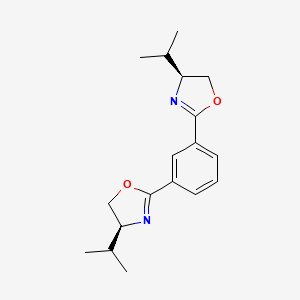
![5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B3321178.png)
